Cas no 128439-48-5 (D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI))
![D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI) structure](https://de.kuujia.com/scimg/cas/128439-48-5x500.png)
128439-48-5 structure
Produktname:D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI)
D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI)
- altromycin C
- methyl [2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-{5-[(5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-4,6-dimethyl-4-(methyl
- Octonic acid, 3,7-anhydro-4,8-dideoxy-2-C-(2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-(2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-alpha-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-alpha-L-lyxo-hexopyranosyl)-4H-anthra(1,2-b)pyran-5-yl)-5-O-methyl-, methyl ester
- AKOS040746549
- 128439-48-5
- methyl 2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate
- CHEBI:219572
-
- Inchi: InChI=1S/C46H57NO17/c1-18-36(49)27(56-8)15-31(60-18)46(55,43(54)58-10)25-13-24-34(41-35(25)26(48)14-30(62-41)45(6)21(4)64-45)40(53)33-23(38(24)51)12-11-22(39(33)52)29-17-44(5,47-7)42(20(3)59-29)63-32-16-28(57-9)37(50)19(2)61-32/h11-14,18-21,27-29,31-32,36-37,42,47,49-50,52,55H,15-17H2,1-10H3
- InChI-Schlüssel: YRBLXLRNBFXANX-UHFFFAOYSA-N
- Lächelt: COC1CC(OC2C(C)OC(C3=CC=C4C(C(C5=C(C4=O)C=C(C(C4OC(C)C(O)C(OC)C4)(O)C(OC)=O)C4C(C=C(C6(OC6C)C)OC5=4)=O)=O)=C3O)CC2(C)NC)OC(C)C1O
Berechnete Eigenschaften
- Genaue Masse: 895.36271
- Monoisotopenmasse: 895.363
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 18
- Schwere Atomanzahl: 64
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1850
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 3
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 248A^2
Experimentelle Eigenschaften
- Dichte: 1.44
- Siedepunkt: 989.8°C at 760 mmHg
- Flammpunkt: 552.4°C
- Brechungsindex: 1.633
- PSA: 247.6
D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI) Verwandte Literatur
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
128439-48-5 (D-altro-Octonic acid,3,7-anhydro-4,8-dideoxy-2-C-[2-(2,3-dimethyloxiranyl)-7,12-dihydro-11-hydroxy-4,7,12-trioxo-10-[2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methyl-a-D-ribo-hexopyranosyl)-3-C-methyl-3-(methylamino)-a-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-5-yl]-5-O-methyl-,methyl ester, (2x)-(9CI)) Verwandte Produkte
- 1427083-00-8(2-Chloro-4-methylquinoline-6-carboxylic acid)
- 2680891-81-8(benzyl N-1-(2-hydroxyethyl)-3-methyl-4-nitro-1H-pyrazol-5-ylcarbamate)
- 2227968-56-9(Benzaldehyde, 5-bromo-3-ethyl-2-fluoro-)
- 2168833-85-8(3-(1-methoxypropan-2-yl)-3H-1,2,3triazolo4,5-dpyrimidine-7-thiol)
- 1785108-68-0(1-(2-methylpropyl)-1H-pyrazol-5-ylmethanol)
- 2172142-63-9(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-7-methyl-2-oxabicyclo3.2.0heptan-6-ylacetic acid)
- 851607-00-6(3-4-(phenylsulfanyl)butanamido-1-benzofuran-2-carboxamide)
- 2228947-93-9(1-2-(5-methylpyridin-2-yl)ethylcyclopropan-1-ol)
- 1806709-02-3(4-Hydrazinyl-3-methoxymandelic acid)
- 2703780-25-8(Lithium(1+) ion 2,3,6-trimethoxybenzene-1-sulfinate)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
